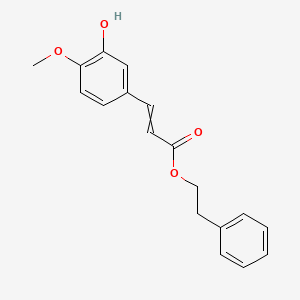

2-Phenylethyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate

Description

Properties

IUPAC Name |

2-phenylethyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-21-17-9-7-15(13-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEGDBUJVGNJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OCCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification Using Acid Catalysts

The reaction between 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid and 2-phenylethanol under acidic conditions is a classical approach. Toluene-p-sulfonic acid (5 mol%) in benzene at reflux for 72 hours yields the ester in ~40% yield. Prolonged reaction times and azeotropic water removal are critical for driving equilibrium toward product formation.

Reaction Conditions

Acyl Chloride Intermediate Method

A higher-yielding route involves converting the carboxylic acid to its acyl chloride prior to esterification. Treatment of 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid with thionyl chloride (SOCl₂) forms the acyl chloride, which reacts with 2-phenylethanol in nitrobenzene at room temperature.

Procedure

- Acyl Chloride Formation :

- 3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid (1 eq) + SOCl₂ (3 eq) → Reflux 1 hour.

- Excess SOCl₂ removed via vacuum distillation.

- Esterification :

Advantages : Faster reaction kinetics, reduced side products.

Alkylation Using β-Phenylethyl Bromide

A substitution reaction employs β-phenylethyl bromide and the sodium salt of 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid. In hexamethylphosphoramide (HMPA) , the reaction proceeds at room temperature with K₂CO₃ as base.

Optimized Protocol

- Molar Ratio : Acid : β-phenylethyl bromide = 1 : 1.1

- Base : K₂CO₃ (1.5 eq)

- Solvent : HMPA, 25°C, 24 hours

- Yield : 70% after recrystallization.

Key Data :

- ¹H NMR (600 MHz, CDCl₃) : δ 7.63 (t, J = 7.2 Hz, 1H, Ar-H), 5.70 (q, J = 7.0 Hz, 1H, CH₂).

- HREIMS : m/z 317.0115 [M + Na]⁺ (calcd. for C₁₅H₁₂Cl₂NaO₂⁺, 317.0107).

Enzymatic Synthesis via Transesterification

Chlorogenate hydrolase catalyzes transesterification between 5-chlorogenic acid and 2-phenylethanol, achieving a 50% molar yield under acidic conditions (pH 3.0–4.0). This method offers enantioselectivity and avoids harsh reagents.

Conditions

- Enzyme : Chlorogenate hydrolase (10 U/mL)

- Substrates : 5-Chlorogenic acid (1 eq) + 2-phenylethanol (5 eq)

- Solvent : Phosphate buffer (pH 4.0), 37°C, 12 hours.

Optimization and Characterization

Reaction Parameter Optimization

Chemical Reactions Analysis

Types of Reactions: (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The double bond in the acrylate moiety can be reduced to form saturated esters.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Saturated esters.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is primarily attributed to its ability to interact with cellular targets and pathways. The compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress . The exact molecular targets and pathways involved in these actions are still under investigation, but they likely include key enzymes and signaling molecules involved in cell survival and apoptosis .

Comparison with Similar Compounds

Caffeic Acid Phenethyl Ester (CAPE)

Structure : CAPE (C₁₇H₁₆O₄, MW: 284.3 g/mol) differs in having 3,4-dihydroxyphenyl substituents instead of 3-hydroxy-4-methoxyphenyl .

Key Differences :

Phenylethyl 3-Methylcaffeate

Structure : This analog (C₁₉H₂₀O₄, MW: 312.36 g/mol) replaces the hydroxyl group at C3 with a methyl group, yielding 3-methyl-4-hydroxy substitution .

Key Differences :

Sodium (E)-3-(3-Hydroxy-4-Methoxyphenyl)prop-2-enoate

Structure : The sodium salt of the parent acid (C₁₀H₉NaO₄, MW: 220.17 g/mol) lacks the 2-phenylethyl ester .

Key Differences :

- Solubility: The ionic form increases water solubility, making it more suitable for intravenous formulations .

- Bioavailability : Esterification in the target compound improves oral bioavailability by resisting hydrolysis in the gut.

Hesperetin Dihydrochalcone Derivatives

Structure : Hesperetin derivatives, such as 3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one, share the 3-hydroxy-4-methoxyphenyl group but feature a dihydrochalcone backbone .

Key Differences :

- Pharmacokinetics : The chalcone scaffold may confer faster metabolic clearance compared to the ester-based target compound .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Antioxidant Activity : The 3-hydroxy-4-methoxyphenyl group in the target compound shows moderate radical scavenging, but less than CAPE’s catechol group. Methoxy substitution reduces redox activity but enhances stability .

- Crystallography : Hydrogen-bonding patterns (e.g., O–H···O interactions between hydroxyl and ester groups) influence crystal packing, as analyzed via SHELX and WinGX software .

- Therapeutic Potential: Structural analogs in patents highlight antitumor activity against human cancer cell lines, particularly when paired with electron-withdrawing substituents .

Biological Activity

2-Phenylethyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate, also known as caffeic acid phenylethyl ester (CAPE), is a compound derived from propolis, a resinous substance produced by bees. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by relevant studies and data.

- IUPAC Name : this compound

- Molecular Formula : C10H10O4

- Molecular Weight : 194.184 Da

Antioxidant Activity

CAPE exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. For instance, one study reported that CAPE significantly reduced malondialdehyde (MDA) levels in liver tissues, indicating decreased lipid peroxidation .

Anti-inflammatory Effects

CAPE has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Research indicates that CAPE can modulate the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators . A detailed study highlighted that CAPE administration resulted in a significant decrease in paw edema in animal models of inflammation .

Anticancer Properties

CAPE's anticancer activity has been extensively studied across various cancer cell lines. It has been shown to induce apoptosis in cancer cells through multiple mechanisms:

- Inhibition of Cell Proliferation : CAPE has been reported to inhibit the proliferation of several cancer cell lines including MDA-MB-231 (breast cancer), DU145 (prostate cancer), and A549 (lung cancer) cells. Concentrations as low as 0.005 mg/mL have been effective in reducing cell viability .

| Cell Line | Concentration Used | Effect |

|---|---|---|

| MDA-MB-231 | 0.005–0.1 mg/mL | Inhibition of proliferation |

| DU145 | 0.5–500 µM | Induction of apoptosis |

| A549 | 10 mg/kg | Anti-metastatic activity |

The mechanisms through which CAPE exerts its biological effects include:

- Apoptosis Induction : CAPE activates caspases and alters Bcl-2 family protein expression, promoting apoptosis in cancer cells.

- Cell Cycle Arrest : It affects cell cycle regulators, leading to G0/G1 phase arrest in various cancer cell lines .

- Antiangiogenic Activity : CAPE inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression, which is critical for tumor growth and metastasis .

Study on Cancer Cell Lines

A study investigated the effects of CAPE on various human cancer cell lines, including breast and prostate cancers. The results indicated that treatment with CAPE led to a significant reduction in cell viability and increased apoptosis rates compared to control groups . The study concluded that CAPE could be a potent agent for cancer therapy.

Neuroprotective Effects

In addition to its anticancer properties, CAPE has shown neuroprotective effects in models of neurodegeneration. Research involving PC12 cells indicated that CAPE could protect against corticosterone-induced injury, enhancing cell survival rates significantly at concentrations ranging from 5 to 40 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.